molecular formula C7H4ClFN2 B13127923 7-Chloro-2-fluoro-1H-benzo[d]imidazole

7-Chloro-2-fluoro-1H-benzo[d]imidazole

Katalognummer: B13127923
Molekulargewicht: 170.57 g/mol
InChI-Schlüssel: PMLRJLFFPRZUIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-2-fluoro-1H-benzo[d]imidazole is a heterocyclic compound that features both chlorine and fluorine substituents on a benzoimidazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-fluoro-1H-benzo[d]imidazole typically involves multi-step organic reactions

    Formation of Benzoimidazole Core: The benzoimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of Chlorine and Fluorine: The chlorination and fluorination steps can be achieved using reagents such as thionyl chloride (SOCl₂) for chlorination and Selectfluor for fluorination. These reactions are typically carried out under controlled temperatures to ensure selective substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to scale up the synthesis while maintaining product purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-2-fluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: Both the chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzoimidazole core can be oxidized or reduced, leading to different derivatives with altered electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can replace the chlorine or fluorine atoms in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amino derivatives, while oxidation can produce benzoimidazole N-oxides.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 7-Chloro-2-fluoro-1H-benzo[d]imidazole is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in various therapeutic areas, including antimicrobial and anticancer research .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 7-Chloro-2-fluoro-1H-benzo[d]imidazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Chloro-1H-benzo[d]imidazole: Lacks the fluorine substituent, which can affect its reactivity and biological activity.

    2-Fluoro-1H-benzo[d]imidazole: Lacks the chlorine substituent, leading to different chemical properties and applications.

    1H-benzo[d]imidazole: The parent compound without any substituents, serving as a baseline for comparison.

Uniqueness

7-Chloro-2-fluoro-1H-benzo[d]imidazole is unique due to the combined presence of chlorine and fluorine atoms, which impart distinct electronic and steric effects

Eigenschaften

Molekularformel

C7H4ClFN2

Molekulargewicht

170.57 g/mol

IUPAC-Name

4-chloro-2-fluoro-1H-benzimidazole

InChI

InChI=1S/C7H4ClFN2/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H,10,11)

InChI-Schlüssel

PMLRJLFFPRZUIA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Cl)N=C(N2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.